molecular formula C27H41ClN4O4 B12373302 Thalidomide-NH-C14-NH2 (hydrochloride)

Thalidomide-NH-C14-NH2 (hydrochloride)

Cat. No.: B12373302
M. Wt: 521.1 g/mol
InChI Key: OBKYJLPSAHWVEJ-UHFFFAOYSA-N
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Description

Thalidomide-NH-C14-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN proteins. It is often used in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are employed in targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-C14-NH2 (hydrochloride) typically involves the modification of thalidomide to introduce the C14-NH2 group. This process includes several steps:

Industrial Production Methods

Industrial production of Thalidomide-NH-C14-NH2 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, and the use of catalysts to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Thalidomide-NH-C14-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-NH-C14-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a key feature of PROTAC technology, allowing for the selective removal of disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-C14-NH2 (hydrochloride) is unique due to its specific modification, which allows it to act as a cereblon ligand in PROTAC technology. This modification enhances its ability to recruit CRBN proteins and target specific proteins for degradation, making it a valuable tool in targeted therapy and research .

Properties

Molecular Formula

C27H41ClN4O4

Molecular Weight

521.1 g/mol

IUPAC Name

4-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H40N4O4.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-29-21-15-13-14-20-24(21)27(35)31(26(20)34)22-16-17-23(32)30-25(22)33;/h13-15,22,29H,1-12,16-19,28H2,(H,30,32,33);1H

InChI Key

OBKYJLPSAHWVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

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